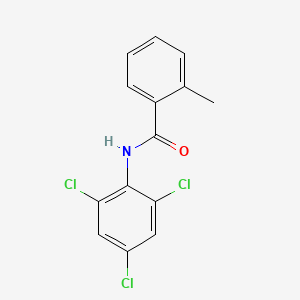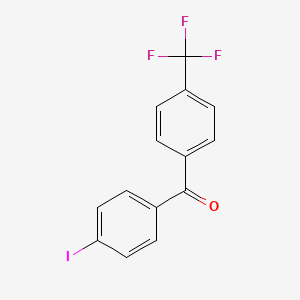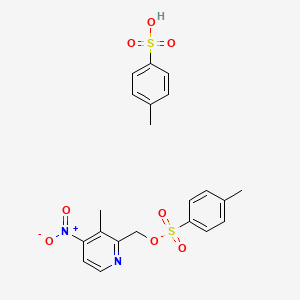
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C21H22N2O8S2 It is characterized by the presence of a pyridine ring substituted with methyl and nitro groups, and a benzenesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate typically involves the reaction of (3-Methyl-4-nitro-2-pyridinyl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of (3-Methyl-4-nitro-2-pyridinyl)methyl derivatives.
Reduction: Formation of (3-Methyl-4-amino-2-pyridinyl)methyl 4-methylbenzenesulfonate.
Oxidation: Formation of (3-Carboxy-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate.
科学的研究の応用
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonate ester can act as a leaving group in nucleophilic substitution reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
(3-Methyl-4-nitro-2-pyridinyl)methanol: Similar structure but lacks the sulfonate ester group.
(4-Chloro-3-methyl-2-pyridinyl)methanol: Contains a chloro group instead of a nitro group.
(3-Methyl-4-nitro-2-pyridinyl)methyl methanesulfonate: Similar structure but with a methanesulfonate ester instead of a benzenesulfonate ester.
Uniqueness
(3-Methyl-4-nitro-2-pyridinyl)methyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonate ester groups allows for a diverse range of chemical transformations and interactions with biological targets .
特性
CAS番号 |
882864-45-1 |
|---|---|
分子式 |
C21H22N2O8S2 |
分子量 |
494.5 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;(3-methyl-4-nitropyridin-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O5S.C7H8O3S/c1-10-3-5-12(6-4-10)22(19,20)21-9-13-11(2)14(16(17)18)7-8-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,9H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
SOLCJEVVQNEYOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC=CC(=C2C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)

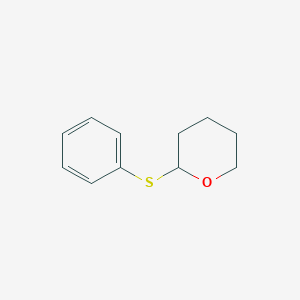


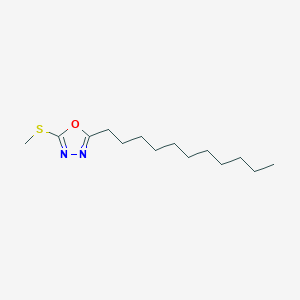

![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

